molecular formula C7H11N3O B13634631 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one

1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one

Cat. No.: B13634631
M. Wt: 153.18 g/mol
InChI Key: VCSSKPALHBPRIP-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one typically involves the reaction of ethyl hydrazine with acetylacetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one can be compared with other triazole-containing compounds, such as:

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-3-10-7(4-6(2)11)8-5-9-10/h5H,3-4H2,1-2H3

InChI Key

VCSSKPALHBPRIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(=O)C

Origin of Product

United States

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